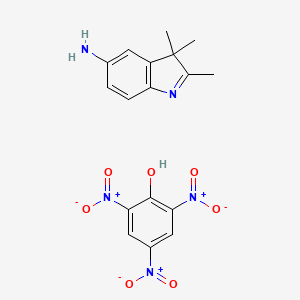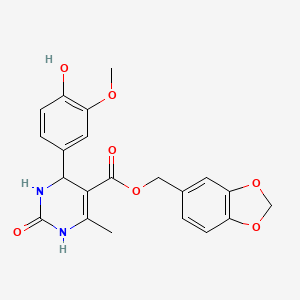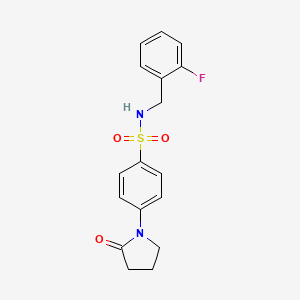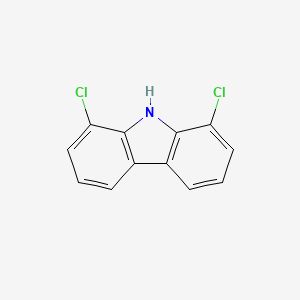
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylindol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: an indole derivative and a nitrophenol derivative The indole derivative, 2,3,3-trimethylindol-5-amine, is known for its applications in organic synthesis and as a building block for various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethylindol-5-amine typically involves the reaction of indole derivatives with methylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which yields the desired indole product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete methylation.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the primary method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of the trinitrophenol compound .
Industrial Production Methods
Industrial production of 2,3,3-trimethylindol-5-amine involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products.
The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of the compound. The process is carefully monitored to prevent any uncontrolled reactions.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: The nitro groups can be reduced to amino groups.
Nitration: Further nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
2,3,3-Trimethylindol-5-amine is used in:
Organic Synthesis: As a building block for complex molecules.
Dye Industry: In the synthesis of cyanine dyes and other imaging agents.
2,4,6-Trinitrophenol is used in:
Explosives: As a high-energy material.
Dye Industry: As a precursor for various dyes.
Chemical Analysis: In the detection of metals and other compounds.
Mechanism of Action
The mechanism of action for 2,3,3-trimethylindol-5-amine involves its ability to participate in electrophilic substitution reactions due to the electron-rich indole ring. This allows it to act as a nucleophile in various chemical reactions .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can undergo redox reactions and interact with various molecular targets. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: 2,3,3-Trimethylindolenine, 1,2,3,3-Tetramethyl-3H-indolium iodide.
Nitrophenol Derivatives: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness
2,3,3-Trimethylindol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and properties compared to other indole derivatives .
2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties, making it distinct from other nitrophenol derivatives .
Properties
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)
![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5145710.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![Ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-[(2-ETHOXYANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5145757.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
